4-methyl-3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one
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Overview
Description
4-methyl-3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is known for its unique structural features, which include a naphthalene moiety and a benzo[c]chromen-6-one core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction between an aldehyde and dimedone, followed by the reaction with 2-naphthol to form the desired xanthene derivative . The reaction conditions often require the use of catalysts such as imidazole or isoquinoline, and the process is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions could introduce a variety of functional groups, such as halides or amines.
Scientific Research Applications
4-methyl-3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Its structural features suggest potential use in drug development, particularly for targeting specific biological pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its stable chromen structure.
Mechanism of Action
The mechanism of action of 4-methyl-3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets. The naphthalene and chromen moieties allow it to bind to specific enzymes or receptors, potentially inhibiting their activity. This can lead to antimicrobial effects by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-(2-naphthalen-2-yl-2-oxoethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
- 4-methyl-3-(2-naphthalen-2-yl-2-oxoethoxy)benzo[c]chromen-6-one
Uniqueness
Compared to similar compounds, 4-methyl-3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one stands out due to its specific structural arrangement, which imparts unique chemical and biological properties. Its combination of a naphthalene moiety with a benzo[c]chromen-6-one core is not commonly found in other compounds, making it a valuable subject for further research and application development .
Properties
IUPAC Name |
4-methyl-3-(2-naphthalen-2-yl-2-oxoethoxy)benzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O4/c1-16-24(13-12-21-20-8-4-5-9-22(20)26(28)30-25(16)21)29-15-23(27)19-11-10-17-6-2-3-7-18(17)14-19/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCCZSIUMHYJAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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